8-Methoxy Entecavir

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

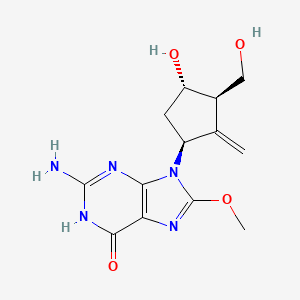

8-Methoxy Entecavir is a useful research compound. Its molecular formula is C13H17N5O4 and its molecular weight is 307.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antiviral Efficacy

1. Mechanism of Action

8-Methoxy Entecavir functions as a nucleoside analog, specifically targeting the reverse transcription process of the HBV lifecycle. It inhibits viral replication by interfering with the synthesis of HBV DNA, making it effective against both HBeAg-positive and HBeAg-negative chronic hepatitis B patients .

2. Clinical Studies

Recent studies have demonstrated that this compound exhibits superior antiviral activity compared to traditional treatments. For instance, in randomized trials, patients treated with Entecavir showed significantly higher rates of viral suppression compared to those receiving lamivudine . The efficacy of this compound is further supported by long-term studies indicating sustained virological responses and improved liver histology after extended treatment periods .

Formulation Enhancements

1. Bioavailability Improvements

One significant application of this compound is in enhancing the oral bioavailability of the drug. Research indicates that lipidic prodrugs of Entecavir can improve intestinal absorption, particularly under fed conditions . This modification aims to mitigate the food effect that typically reduces the drug's bioavailability, thereby increasing therapeutic efficacy and patient compliance.

2. Combination Therapies

The potential of this compound in combination therapies has also been explored. Studies suggest that combining it with other antiviral agents like tenofovir disoproxil fumarate can yield additive or synergistic effects in treating chronic hepatitis B, particularly in patients with high baseline viral loads . This approach not only enhances antiviral efficacy but also may reduce the likelihood of developing drug resistance.

Therapeutic Outcomes

1. Long-term Efficacy

Longitudinal studies have shown that patients receiving this compound demonstrate a significant reduction in the incidence of hepatocellular carcinoma (HCC) after sustained viral suppression over five years . The presence of cirrhosis remains a critical factor influencing HCC risk; however, effective treatment with nucleoside analogs like this compound can substantially lower this risk.

2. Safety Profile

The safety profile of this compound is favorable, particularly for patients with renal impairment or other comorbidities. Its excellent tolerance has been documented in various clinical settings, making it a preferred option for long-term management of chronic hepatitis B .

Data Summary Table

| Study | Population | Treatment Duration | Viral Suppression Rate (%) | Safety Observations |

|---|---|---|---|---|

| ETV-022 | HBeAg-positive | 48 weeks | 67% | Well-tolerated |

| ETV-027 | HBeAg-negative | 48 weeks | 90% | No significant adverse effects |

| Combination Study | Nucleos(t)ide-naïve | 100 weeks | Comparable rates to monotherapy | Consistent with previous reports |

特性

CAS番号 |

2349444-69-3 |

|---|---|

分子式 |

C13H17N5O4 |

分子量 |

307.31 g/mol |

IUPAC名 |

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one |

InChI |

InChI=1S/C13H17N5O4/c1-5-6(4-19)8(20)3-7(5)18-10-9(15-13(18)22-2)11(21)17-12(14)16-10/h6-8,19-20H,1,3-4H2,2H3,(H3,14,16,17,21)/t6-,7-,8-/m0/s1 |

InChIキー |

STXDLYSFRKKGPP-FXQIFTODSA-N |

SMILES |

COC1=NC2=C(N1C3CC(C(C3=C)CO)O)N=C(NC2=O)N |

異性体SMILES |

COC1=NC2=C(N1[C@H]3C[C@@H]([C@H](C3=C)CO)O)N=C(NC2=O)N |

正規SMILES |

COC1=NC2=C(N1C3CC(C(C3=C)CO)O)N=C(NC2=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。